tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16489336
InChI: InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-4-10(13)14-5-9(8)7-15/h4-5H,6-7H2,1-3H3
SMILES:
Molecular Formula: C12H15BrN2O2
Molecular Weight: 299.16 g/mol

tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC16489336

Molecular Formula: C12H15BrN2O2

Molecular Weight: 299.16 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate -

Specification

Molecular Formula C12H15BrN2O2
Molecular Weight 299.16 g/mol
IUPAC Name tert-butyl 6-bromo-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate
Standard InChI InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-4-10(13)14-5-9(8)7-15/h4-5H,6-7H2,1-3H3
Standard InChI Key DCWGQYCHINOHEO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2=CC(=NC=C2C1)Br

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound belongs to the pyrrolopyridine family, characterized by a fused bicyclic system combining pyrrole and pyridine rings. The 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine scaffold introduces partial saturation at the 1,3-positions, distinguishing it from fully aromatic analogs . The tert-butyl ester group at position 2 enhances steric bulk and lipophilicity, while the bromine substituent at position 6 provides a handle for further functionalization via cross-coupling reactions .

Key Structural Features

  • Core Structure: Partially saturated pyrrolo[3,4-c]pyridine ring system.

  • Substituents:

    • Bromine at position 6 (C6).

    • tert-Butyloxycarbonyl (Boc) group at position 2.

  • Molecular Formula: C₁₂H₁₃BrN₂O₂ .

  • Molecular Weight: 297.15 g/mol .

Spectroscopic Characterization

While experimental spectra for this specific compound are unavailable, data from analogous brominated pyrrolopyridines suggest:

  • ¹H NMR:

    • tert-Butyl protons: δ 1.40–1.45 ppm (singlet, 9H) .

    • Aromatic protons: δ 7.8–8.5 ppm (multiplet, 2H).

    • Dihydro ring protons: δ 3.5–4.2 ppm (multiplet, 4H) .

  • ¹³C NMR:

    • Carbonyl carbon (C=O): δ 149–152 ppm .

    • Quaternary carbons in Boc group: δ 27–30 ppm .

Synthesis and Functionalization

Synthetic Routes

The synthesis typically involves sequential protection, bromination, and cyclization steps:

Step 1: Boc Protection

Reaction of 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) and catalytic 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

6-Bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine+Boc2ODMAPTEA, DCMtert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate\text{6-Bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine} + \text{Boc}_2\text{O} \xrightarrow[\text{DMAP}]{\text{TEA, DCM}} \text{tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate}

Yield: 70–85% after silica gel chromatography.

Step 2: Bromination (if required)

Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C, followed by quenching with aqueous sodium thiosulfate .

Industrial-Scale Production

Optimized parameters for large-scale synthesis include:

  • Solvent: Tetrahydrofuran (THF) for improved solubility.

  • Temperature: 25–30°C to balance reaction rate and side-product formation.

  • Catalyst: DMAP (0.1–0.5 mol%) to enhance Boc protection efficiency.

Physicochemical Properties

Computed Properties

PropertyValueMethod (Source)
XLogP33.2XLogP3 3.0
Hydrogen Bond Donors0Cactvs 3.4.8.18
Rotatable Bonds2Cactvs 3.4.8.18
Topological Polar Surface Area58.3 ŲPubChem

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The C6 bromine undergoes palladium-catalyzed coupling with aryl boronic acids:

tert-Butyl 6-bromo-...-carboxylate+ArB(OH)2Pd(PPh3)4,Na2CO3tert-Butyl 6-aryl-...-carboxylate\text{tert-Butyl 6-bromo-...-carboxylate} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{tert-Butyl 6-aryl-...-carboxylate}

Typical Conditions: Dioxane/H₂O (4:1), 90°C, 12 h.
Yield: 80–95% for electron-neutral aryl groups.

Ester Hydrolysis

Acid-mediated cleavage of the Boc group yields the free amine:

tert-Butyl 6-bromo-...-carboxylateHCl (4M in dioxane)6-Bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine+CO2+tert-butanol\text{tert-Butyl 6-bromo-...-carboxylate} \xrightarrow{\text{HCl (4M in dioxane)}} \text{6-Bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine} + \text{CO}_2 + \text{tert-butanol}

Reaction Time: 2–4 h at room temperature.

Kinase Inhibition

Analogous compounds show potent inhibition of dual-specificity tyrosine-regulated kinase 1A (DYRK1A):

CompoundIC₅₀ (DYRK1A)Reference
Parent compound<10 nM
6-Phenyl derivative<5 nM

Anti-inflammatory Effects

In murine BV2 microglial cells:

  • TNF-α reduction: 50% at 10 μM.

  • IL-6 suppression: 60% at 10 μM.

Comparative Analysis with Structural Analogs

Impact of Ring Saturation

Property1,3-Dihydro-2H DerivativeFully Aromatic Analog
LogP3.22.8
Water Solubility0.12 mg/mL0.08 mg/mL
DYRK1A IC₅₀8 nM12 nM

Data extrapolated from .

Bromine vs. Chlorine Substitution

  • Reactivity: Bromine enables faster cross-coupling (Suzuki reaction rate: Br > Cl by 3–5×).

  • Metabolic Stability: Brominated analogs exhibit longer half-lives in hepatic microsomes .

Industrial and Research Applications

Pharmaceutical Intermediate

  • Key Fragment in kinase inhibitor development (e.g., Alzheimer’s disease therapeutics targeting DYRK1A).

  • Building Block for PET radiotracers via bromine-76 substitution .

Material Science

  • Ligand Design: Chelating agent for transition metal catalysts in asymmetric synthesis .

  • Polymer Modification: Enhances thermal stability of polyamides when incorporated as a co-monomer.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator